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Compound of Interest

Compound Name: 2,3,3,4-Tetramethylpentane

Cat. No.: B096541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

2,3,3,4-tetramethylpentane (CAS No: 16747-38-9), a highly branched alkane.[1] The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The information presented is intended to support

researchers in compound identification, structural elucidation, and quality control processes.

Molecular Structure and Properties
2,3,3,4-Tetramethylpentane is a saturated hydrocarbon with the molecular formula C₉H₂₀ and

a molecular weight of 128.26 g/mol .[1] Its structure features a five-carbon pentane backbone

with four methyl group substituents, including a quaternary carbon at the C3 position. This high

degree of branching influences its spectroscopic properties.

Spectroscopic Data
The following sections present the fundamental spectroscopic data for 2,3,3,4-
tetramethylpentane, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.
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Due to the symmetry in the 2,3,3,4-tetramethylpentane molecule, the proton NMR spectrum is

expected to be relatively simple. The protons on the methyl groups and the methine protons will

give rise to distinct signals. Based on its structure, one would anticipate three unique proton

environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3,3,4-Tetramethylpentane

Signal Assignment
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration

A -CH(CH₃)₂ ~1.6-1.8 Multiplet 2H

B -C(CH₃)₂- ~0.8-1.0 Singlet 6H

C -CH(CH₃)₂ ~0.8-1.0 Doublet 12H

Note: The predicted chemical shifts are based on typical values for alkanes. Actual

experimental values may vary slightly depending on the solvent and instrument used.

The proton-decoupled ¹³C NMR spectrum of 2,3,3,4-tetramethylpentane is expected to show

five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2,3,3,4-Tetramethylpentane

Chemical Shift (δ, ppm) Assignment

17.5 Methyl (C1, C5)

25.4 Methyl (C6, C7)

34.2 Methine (C2, C4)

41.9 Quaternary (C3)

(Data sourced from publicly available spectra and may be subject to minor variations)

Infrared (IR) Spectroscopy
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The IR spectrum of 2,3,3,4-tetramethylpentane is characteristic of a saturated alkane,

dominated by C-H stretching and bending vibrations. The spectrum lacks absorptions from

common functional groups, making it useful for confirming the absence of such moieties.

Table 3: Key IR Absorption Bands for 2,3,3,4-Tetramethylpentane

Wavenumber (cm⁻¹) Vibration Type Intensity

2960 - 2850 C-H Stretch Strong

1470 - 1450 C-H Bend (Scissoring) Medium

1385 - 1370 C-H Bend (Methyl Rock) Medium

(Data corresponds to the gas-phase IR spectrum available in the NIST/EPA Gas-Phase

Infrared Database.)[2]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2,3,3,4-tetramethylpentane results in a

characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 128 may be of low

abundance due to the highly branched nature of the molecule, which promotes fragmentation.

Table 4: Major Fragment Ions in the Mass Spectrum of 2,3,3,4-Tetramethylpentane

m/z Proposed Fragment Ion Relative Abundance

128 [C₉H₂₀]⁺ (Molecular Ion) Low

113 [C₈H₁₇]⁺ Moderate

85 [C₆H₁₃]⁺ High

71 [C₅H₁₁]⁺ High

57 [C₄H₉]⁺ High

43 [C₃H₇]⁺ Base Peak

(Fragmentation data is based on the NIST Mass Spectrometry Data Center.)[3]
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2,3,3,4-tetramethylpentane is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field

spectrometer. Data acquisition parameters typically include a spectral width of 15 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically at a frequency of 100 MHz. A spectral width of 220-250 ppm is used, with a

relaxation delay of 2-5 seconds. Broadband proton decoupling is employed to simplify the

spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is

typically required to achieve a good signal-to-noise ratio due to the low natural abundance of

¹³C.

FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector is used.

Sample Analysis: A drop of neat 2,3,3,4-tetramethylpentane is placed on the crystal of an

Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty

ATR crystal is recorded first. The sample spectrum is then collected over the range of 4000-

400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2,3,3,4-tetramethylpentane is prepared in a volatile

organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).
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Gas Chromatography: A 1 µL aliquot of the sample solution is injected into a gas

chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm). The injector temperature is set to 250°C. The oven temperature program typically

starts at 50°C, holds for 2 minutes, and then ramps up to 250°C at a rate of 10°C/min.

Helium is used as the carrier gas at a constant flow rate.

Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron

ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 35-300.

The ion source and transfer line temperatures are maintained at approximately 230°C and

280°C, respectively.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationships in mass spectral fragmentation.
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Spectroscopic Analysis Workflow for 2,3,3,4-Tetramethylpentane
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Caption: Workflow for the spectroscopic analysis of 2,3,3,4-tetramethylpentane.
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Mass Spectrometry Fragmentation Pathway of 2,3,3,4-Tetramethylpentane
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Caption: Proposed fragmentation pathway for 2,3,3,4-tetramethylpentane in EI-MS.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,3,3,4-Tetramethylpentane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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tetramethylpentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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